molecular formula C7H4F13N B1305839 1H,1H-Perfluoroheptylamine CAS No. 423-49-4

1H,1H-Perfluoroheptylamine

Cat. No.: B1305839
CAS No.: 423-49-4
M. Wt: 349.09 g/mol
InChI Key: RWJCANHSJXNRDM-UHFFFAOYSA-N
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Description

1H,1H-Perfluoroheptylamine is a perfluoroalkylated substance with the molecular formula C7H4F13N and a molecular weight of 349.093 g/mol . It is a highly fluorinated compound, characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. This compound is part of the broader class of perfluoroalkylamines, which are known for their stability, hydrophobicity, and resistance to degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H,1H-Perfluoroheptylamine typically involves the reaction of perfluoroalkyl iodides with ammonia or primary amines under controlled conditions. One common method is the reaction of 1H,1H,2H,2H-perfluoroheptyl iodide with ammonia in the presence of a catalyst, such as palladium on carbon, at elevated temperatures and pressures. The reaction proceeds via nucleophilic substitution, where the iodide group is replaced by an amine group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced catalytic systems to ensure high yields and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1H,1H-Perfluoroheptylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form perfluoroalkyl amides or nitriles.

    Reduction: Reduction reactions can convert the amine group to other functional groups, such as imines or amides.

    Substitution: Nucleophilic substitution reactions can replace the amine group with other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.

Major Products Formed

    Oxidation: Perfluoroalkyl amides or nitriles.

    Reduction: Imines or amides.

    Substitution: Various substituted perfluoroalkyl derivatives.

Scientific Research Applications

1H,1H-Perfluoroheptylamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in the synthesis of other perfluoroalkyl compounds and as a building block for complex molecules.

    Biology: Employed in studies of fluorinated compounds’ interactions with biological systems, including their effects on cell membranes and proteins.

    Medicine: Investigated for potential use in drug delivery systems due to its stability and resistance to metabolic degradation.

    Industry: Utilized in the production of specialty coatings, lubricants, and surfactants due to its hydrophobic and oleophobic properties.

Mechanism of Action

The mechanism of action of 1H,1H-Perfluoroheptylamine involves its interaction with various molecular targets and pathways. The compound’s high fluorine content imparts unique properties, such as increased lipophilicity and resistance to degradation. These properties enable it to interact with lipid membranes, proteins, and other biomolecules, potentially altering their structure and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1H,1H-Perfluoroheptylamine can be compared with other similar perfluoroalkylamines, such as:

    1H,1H-Perfluorooctylamine: Similar in structure but with an additional carbon atom, leading to slightly different physical and chemical properties.

    1H,1H-Perfluorononylamine: Contains two additional carbon atoms, resulting in increased hydrophobicity and different reactivity.

    1H,1H-Perfluorodecylamine: With three additional carbon atoms, this compound exhibits even greater hydrophobicity and stability.

The uniqueness of this compound lies in its balance of hydrophobicity and reactivity, making it suitable for a wide range of applications in various fields.

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F13N/c8-2(9,1-21)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)20/h1,21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWJCANHSJXNRDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379835
Record name 1H,1H-Perfluoroheptylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

423-49-4
Record name 1H,1H-Perfluoroheptylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,1H-Tridecafluoroheptylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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